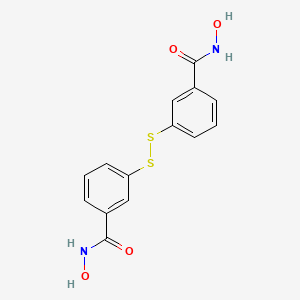![molecular formula C15H22FN3O6 B14795921 1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B14795921.png)
1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]carbamate is a complex organic compound that features multiple functional groups, including a carbamate, a fluorinated pyrimidine, and a deuterated pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]carbamate typically involves multiple steps:
Formation of the Deuterated Pentyl Chain: The deuterated pentyl chain can be synthesized through the deuteration of pentyl precursors using deuterium gas (D2) under catalytic conditions.
Synthesis of the Fluorinated Pyrimidine: The fluorinated pyrimidine core can be synthesized through the fluorination of a pyrimidine precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reactions: The final step involves coupling the deuterated pentyl chain with the fluorinated pyrimidine and the carbamate group under appropriate conditions, such as using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the oxolane ring can be oxidized to form ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbamate group would yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its deuterated pentyl chain can be useful in studying reaction mechanisms and kinetics through isotopic labeling.
Biology
In biology, the compound’s fluorinated pyrimidine moiety can be of interest for developing new pharmaceuticals, particularly as potential antiviral or anticancer agents.
Medicine
In medicine, the compound can be explored for its potential therapeutic effects, especially due to its unique combination of functional groups that may interact with biological targets in novel ways.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity due to the presence of deuterium and fluorine atoms.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]carbamate would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors, inhibiting or modulating their activity. The deuterium atoms can influence the compound’s metabolic stability, while the fluorine atom can enhance its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-2-oxopyrimidin-4-yl]carbamate: Similar structure but lacks the fluorine atom.
1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-chloro-2-oxopyrimidin-4-yl]carbamate: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]carbamate makes it unique compared to its analogs. Fluorine can significantly alter the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its binding affinity to biological targets.
Properties
Molecular Formula |
C15H22FN3O6 |
|---|---|
Molecular Weight |
370.42 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/i1D3,3D2,4D2,5D2,6D2 |
InChI Key |
GAGWJHPBXLXJQN-SZBHNWKESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O |
Canonical SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B14795842.png)

![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795864.png)


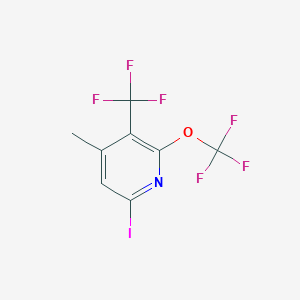
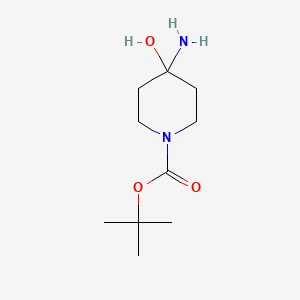
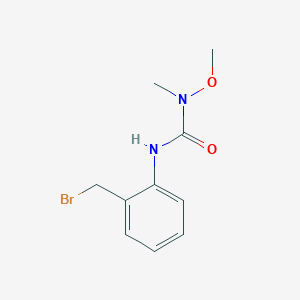
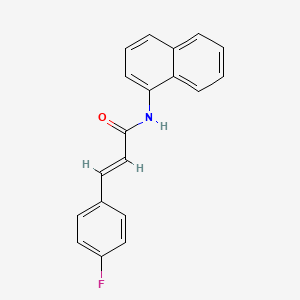
![3-Amino-N-[5-ethoxy-2-(4-pyridinyl)phenyl]butanamide](/img/structure/B14795897.png)
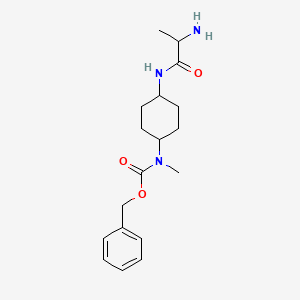
![2-amino-N-ethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14795911.png)
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-{4-[2-(Pyridin-4-Ylmethoxy)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B14795914.png)
